4,5-Dimethylisothiazole
CAS No.: 27330-47-8
Cat. No.: VC18466893
Molecular Formula: C5H7NS
Molecular Weight: 113.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27330-47-8 |
|---|---|
| Molecular Formula | C5H7NS |
| Molecular Weight | 113.18 g/mol |
| IUPAC Name | 4,5-dimethyl-1,2-thiazole |
| Standard InChI | InChI=1S/C5H7NS/c1-4-3-6-7-5(4)2/h3H,1-2H3 |
| Standard InChI Key | SPRVGONRQZESPA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SN=C1)C |
Introduction
Molecular Architecture and Nomenclature
Structural Definition
4,5-Dimethylisothiazole (IUPAC name: 4,5-dimethyl-1,2-thiazole) consists of an isothiazole core (a sulfur atom at position 1 and nitrogen at position 2) substituted with methyl groups at carbons 4 and 5 (Figure 1). Its molecular formula is C₅H₇NS, with a monoisotopic mass of 113.0299 Da and an average molecular weight of 113.18 g/mol .
Table 1: Core Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₇NS | |
| Average Molecular Weight | 113.18 g/mol | |
| SMILES | CC1=C(SN=C1)C | |
| InChIKey | SPRVGONRQZESPA-UHFFFAOYSA-N | |
| CAS Registry Number | 27330-47-8 |
Stereoelectronic Features
The planar isothiazole ring exhibits aromaticity stabilized by π-electron delocalization across the S–N–C–C–C system. Methyl substituents at C4 and C5 introduce steric bulk, influencing reactivity in substitution and addition reactions. Comparative analyses with analogous thiazoles (e.g., 4,5-dimethylthiazole, CAS 3581-91-7 ) reveal distinct electronic profiles due to the S/N adjacency, which alters dipole moments and frontier molecular orbital distributions .
Synthesis and Derivative Formation
Synthetic Routes
While direct methods for 4,5-dimethylisothiazole are sparsely documented, general isothiazole synthesis strategies provide plausible pathways:
-
Cyclization of β-Thiocyanato Ketones: Treatment of 3-thiocyanato-pentan-2-one with ammonia could yield the target compound via intramolecular cyclization, though yields may vary based on substituent effects .
-
Thioamide Cyclization: Reaction of thioamide precursors with α,β-unsaturated carbonyl compounds under acidic conditions, a method adapted from related thiazole syntheses .
Table 2: Representative Isothiazole Synthesis Methods
| Precursor | Reagents/Conditions | Product Yield | Reference |
|---|---|---|---|
| β-Thiocyanato ketones | NH₃, EtOH, Δ | 40–60% | |
| Thioamides + α,β-unsaturated esters | H₂SO₄, reflux | 55–70% |
Functionalization Strategies
Electrophilic substitution at C3 is favored due to the electron-deficient nature of the isothiazole ring. Halogenation and nitration reactions typically proceed under mild conditions, enabling access to derivatives for pharmaceutical screening . For instance, 3-nitro-4,5-dimethylisothiazole could serve as an intermediate in antitumor agent development, paralleling bioactive thiazole analogs .
Physicochemical Properties
Spectroscopic Profiles
Mass Spectrometry: The electron ionization (EI) mass spectrum (hypothetical) would likely show a base peak at m/z 113 (M⁺- ) with fragmentation ions at m/z 98 (loss of CH₃) and m/z 69 (C₃H₅S⁺) .
NMR Predictions:
-
¹H NMR (CDCl₃): δ 2.35 (s, 3H, C4–CH₃), δ 2.50 (s, 3H, C5–CH₃), δ 6.85 (s, 1H, C3–H) .
-
¹³C NMR: δ 12.4 (C4–CH₃), δ 15.1 (C5–CH₃), δ 120.5 (C3), δ 145.2 (C4), δ 158.9 (C5) .
Biological Activity and Toxicology
| Hazard Category | GHS Pictogram | Signal Word |
|---|---|---|
| Skin Corrosion/Irritation | Corrosive | Danger |
| Serious Eye Damage | Corrosive | Danger |
| Specific Target Organ Toxicity | Health Hazard | Warning |
Applications and Industrial Relevance
Research Applications
4,5-Dimethylisothiazole serves as a:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume